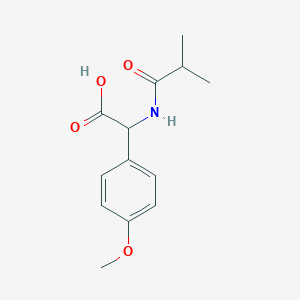
2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid (CCAA) is a compound that has gained interest in scientific research due to its potential therapeutic applications. CCAA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in preclinical studies for the treatment of various diseases.
作用機序
The exact mechanism of action of 2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid is not yet fully understood. However, it is believed that 2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and cancer development.
Biochemical and Physiological Effects:
2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects in preclinical studies. Additionally, 2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
One of the advantages of using 2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid in lab experiments is its potential therapeutic applications in various diseases. Additionally, 2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid has shown low toxicity in preclinical studies, making it a promising candidate for further development. However, one of the limitations of using 2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid in lab experiments is its complex synthesis process, which may limit its availability and increase its cost.
将来の方向性
There are several future directions for the research on 2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid. One potential direction is to further investigate the mechanism of action of 2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid to better understand its therapeutic effects. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of 2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid in humans. Furthermore, the potential applications of 2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid in other diseases, such as neurodegenerative disorders, should be explored. Finally, the development of more efficient and cost-effective synthesis methods for 2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid may increase its availability for further research and development.
合成法
2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzaldehyde with cyclopropanecarbonyl chloride, followed by the reaction of the resulting cyclopropanecarbonyl-4-methoxybenzaldehyde with glycine.
科学的研究の応用
2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, 2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid has shown promising results in inhibiting the growth of cancer cells and reducing inflammation.
特性
IUPAC Name |
2-(cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-18-10-6-4-8(5-7-10)11(13(16)17)14-12(15)9-2-3-9/h4-7,9,11H,2-3H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCNXQOCMGMODZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1H-indol-5-yl)phenyl]ethanamine](/img/structure/B7627886.png)
![4-[(2-Cyano-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7627890.png)

![(4-Fluoro-3-methoxyphenyl)-[4-(2-hydroxyethoxy)piperidin-1-yl]methanone](/img/structure/B7627906.png)
![5-Fluoro-2-[(3-hydroxy-3-methylbutyl)amino]benzonitrile](/img/structure/B7627911.png)

![2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetic acid](/img/structure/B7627920.png)
![3-(Azocan-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7627924.png)
![2-[(4-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B7627927.png)
![3-methyl-2-{N-[(pyridin-4-yl)methyl]acetamido}butanoic acid](/img/structure/B7627945.png)



